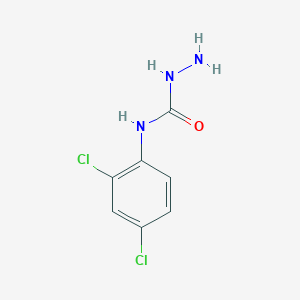

N-(2,4-dichlorophenyl)hydrazinecarboxamide

Übersicht

Beschreibung

N-(2,4-dichlorophenyl)hydrazinecarboxamide: is a chemical compound with the molecular formula C7H7Cl2N3O . It is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of two chlorine atoms attached to a phenyl ring, which is further connected to a hydrazinecarboxamide group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorophenyl)hydrazinecarboxamide typically involves the reaction of 2,4-dichloroaniline with hydrazinecarboxamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are carefully measured and mixed in reactors, and the reaction is monitored to ensure consistent quality and yield. The product is then purified using techniques such as crystallization or chromatography to remove any impurities.

Analyse Chemischer Reaktionen

Condensation Reactions

The hydrazinecarboxamide group readily undergoes condensation with carbonyl compounds to form hydrazones. For example:

-

Reaction with aldehydes : Forms stable hydrazone derivatives under mild conditions.

Conditions : Ethanol solvent, reflux (~6–24 hours) .

Example :

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Aldehydes | Ethanol, reflux | Hydrazones |

Nucleophilic Aromatic Substitution

The electron-withdrawing chlorine atoms on the phenyl ring activate positions for substitution:

-

Replacement of chlorine with nucleophiles (e.g., amines, alkoxides).

Conditions : Polar aprotic solvents (e.g., DMF), elevated temperatures (~80–100°C) .

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Primary amines | DMF, 80°C, 12 hours | Substituted phenyl derivatives |

Reactivity with Isocyanates/Isothiocyanates

The hydrazinecarboxamide group reacts with isocyanates to form urea derivatives or with isothiocyanates for thioureas:

Conditions : Dichloromethane, room temperature, 1–2 hours .

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Aryl isothiocyanates | DCM, RT | Thiourea derivatives |

Cyclization Reactions

Under acidic or basic conditions, the compound participates in cyclization to form heterocycles:

| Conditions | Product | Reference |

|---|---|---|

| HNO₂, HCl, 0–5°C | Triazole derivatives |

Redox Behavior

The hydrazine moiety is redox-active:

-

Oxidation : Forms diazenes or nitroso intermediates.

-

Reduction : Yields amine derivatives.

Conditions : Oxidizing agents (e.g., H₂O₂) or reducing agents (e.g., NaBH₄) .

| Reaction Type | Reagent | Product | Reference |

|---|---|---|---|

| Oxidation | H₂O₂, acidic | Diazene derivatives | |

| Reduction | NaBH₄, EtOH | Amine derivatives |

Key Research Findings

-

Anticancer Applications : Derivatives of N-(2,4-dichlorophenyl)hydrazinecarboxamide demonstrated binding affinity to tubulin (docking score: −8.144 kcal/mol), suggesting potential as antitumor agents .

-

Anticonvulsant Activity : Structural analogs exhibited 66–100% protection in seizure models, linked to their redox-modulating properties .

Wissenschaftliche Forschungsanwendungen

Synthesis Steps:

- Formation of Hydrazone : The initial step involves the condensation of 2,4-dichlorobenzoyl hydrazine with an appropriate aldehyde or ketone.

- Conversion to Carboxamide : Subsequent reactions lead to the formation of the carboxamide functional group.

Chemistry

N-(2,4-dichlorophenyl)hydrazinecarboxamide serves as an intermediate in synthesizing various organic compounds. It is utilized in creating more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for modifications that enhance its utility in synthetic chemistry.

The compound has shown promising biological activities, particularly in antimycobacterial research. For instance:

- A derivative known as 2-isonicotinoyl-N-(2,4-dichlorophenyl)hydrazinecarboxamide exhibited significant in vitro activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 1–2 μM, comparable to first-line drugs like isoniazid.

| Compound | MIC (μM) | Activity Against |

|---|---|---|

| 2-Isonicotinoyl-N-(2,4-dichlorophenyl)hydrazinecarboxamide | 1–2 | Mycobacterium tuberculosis |

| 2-Isonicotinoyl-N-(4-octylphenyl)hydrazinecarboxamide | 4 | Mycobacterium kansasii |

Pharmacology

Research indicates that this compound derivatives may enhance therapeutic indices when used in combination therapies for inflammatory diseases. One study highlighted its potential efficacy compared to existing non-steroidal anti-inflammatory drugs (NSAIDs).

Case Studies

- Antimicrobial Efficacy : Several studies have demonstrated that derivatives of this compound possess significant antibacterial and antifungal properties. For example, compounds similar in structure have been effective against various pathogenic strains, suggesting their potential for further pharmacological development.

- Therapeutic Applications : In a pharmacological study, a derivative of this compound was tested for its effectiveness in treating inflammatory diseases. Results indicated superior efficacy compared to traditional therapies, suggesting its viability as a candidate for new therapeutic protocols.

Wirkmechanismus

The mechanism of action of N-(2,4-dichlorophenyl)hydrazinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action can include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with cellular membranes.

Vergleich Mit ähnlichen Verbindungen

- N-(3,4-dichlorophenyl)hydrazinecarboxamide

- N-(2,4-dichlorophenyl)-2-(2-furoyl)hydrazinecarboxamide

- N-(3,4-dichlorophenyl)-2-(3,4-dimethoxybenzoyl)hydrazinecarboxamide

Uniqueness: N-(2,4-dichlorophenyl)hydrazinecarboxamide is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from similar compounds and can affect its chemical and biological properties.

Biologische Aktivität

N-(2,4-dichlorophenyl)hydrazinecarboxamide is a chemical compound with significant biological activity, particularly in the fields of antimycobacterial research and enzyme inhibition. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₇Cl₂N₃O

- CAS Number : 732223-04-0

- Chemical Class : Hydrazinecarboxamide derivatives

The compound features a dichlorophenyl group attached to a hydrazinecarboxamide moiety, which is critical for its biological interactions.

This compound interacts with various biological targets, primarily enzymes and receptors. Its mechanism of action includes:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It can bind to receptors, altering their activity and leading to downstream biological effects.

Antimycobacterial Activity

Several studies have highlighted the efficacy of this compound derivatives against mycobacterial strains:

- A derivative known as 2-isonicotinoyl-N-(2,4-dichlorophenyl)hydrazinecarboxamide demonstrated significant in vitro activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 1–2 μM. This potency is comparable to that of the first-line drug isoniazid (INH) .

| Compound | MIC (μM) | Activity Against |

|---|---|---|

| 2-Isonicotinoyl-N-(2,4-dichlorophenyl)hydrazinecarboxamide | 1–2 | M. tuberculosis |

| 2-Isonicotinoyl-N-(4-octylphenyl)hydrazinecarboxamide | 4 | M. kansasii |

These findings suggest that modifications to the hydrazinecarboxamide structure can enhance antimycobacterial activity.

Enzyme Inhibition Studies

Research has shown that certain derivatives of hydrazinecarboxamides can act as inhibitors of c-Jun N-terminal kinase (JNK), which plays a role in various cellular stress responses:

- In vitro studies indicated that these compounds inhibit JNK activity effectively, demonstrating potential applications in treating conditions related to insulin resistance and type-2 diabetes .

Study on Antimycobacterial Efficacy

In a comparative study involving various hydrazinecarboxamide derivatives, the following results were observed:

- Compound 3a exhibited the highest activity against M. avium, with MICs as low as 16 μM. This indicates that specific substitutions on the phenyl ring can significantly influence biological activity .

JNK Inhibition and Insulin Sensitivity

A study evaluated the ability of a JNK inhibitor derived from hydrazinecarboxamide to restore insulin sensitivity in diabetic mouse models:

Eigenschaften

IUPAC Name |

1-amino-3-(2,4-dichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3O/c8-4-1-2-6(5(9)3-4)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQRODDZHYZHAKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618251 | |

| Record name | N-(2,4-Dichlorophenyl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732223-04-0 | |

| Record name | N-(2,4-Dichlorophenyl)hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of determining the crystal structure of this compound?

A1: Determining the crystal structure of (2E)-2-[1-(4-bromophenyl)-3-(1H-imidazol-1-yl)propylidene]-N-(2,4-dichlorophenyl)hydrazinecarboxamide provides valuable information about its three-dimensional conformation and molecular packing. [] This knowledge is crucial for understanding the compound's potential interactions with biological targets and can guide further research into its properties and potential applications.

Q2: What is the molecular formula and weight of the compound discussed in the study?

A2: The molecular formula of the compound is C19H16BrCl2N5O. [] While the paper doesn't explicitly state the molecular weight, it can be calculated based on the formula and standard atomic weights.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.